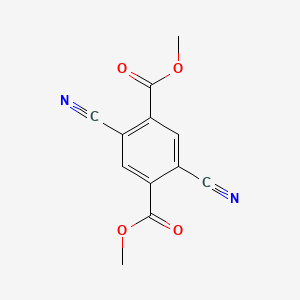
dimethyl 2,5-dicyanoterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethyl 2,5-dicyanoterephthalate is an organic compound with the molecular formula C12H8N2O4 It is a derivative of terephthalic acid, where the hydrogen atoms at the 2 and 5 positions are replaced by cyano groups, and the carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
dimethyl 2,5-dicyanoterephthalate can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromoterephthalic acid dimethyl ester with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires elevated temperatures and can be catalyzed by phase transfer catalysts to improve yield and reaction rate .
Industrial Production Methods
Industrial production of dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
dimethyl 2,5-dicyanoterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces dimethyl 2,5-dicarboxyterephthalate.
Reduction: Produces dimethyl 2,5-diaminobenzene-1,4-dicarboxylate.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
dimethyl 2,5-dicyanoterephthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate involves its ability to undergo various chemical transformations. The cyano groups and ester functionalities make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate: Similar structure but with amine groups instead of cyano groups.
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: A cyclic analog with ketone functionalities.
Uniqueness
dimethyl 2,5-dicyanoterephthalate is unique due to its combination of cyano and ester groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-17-11(15)9-3-8(6-14)10(12(16)18-2)4-7(9)5-13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQJJBSHHLFAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10785598 |
Source


|
| Record name | Dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10785598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41573-40-4 |
Source


|
| Record name | Dimethyl 2,5-dicyanobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10785598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














